

Early Research on AM-8735 Analogs: A Technical Guide

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Compound of Interest		
Compound Name:	AM-8735	
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This technical guide provides an in-depth overview of the early research and development of **AM-8735**, a potent and selective morpholinone inhibitor of the MDM2-p53 protein-protein interaction. The information presented herein is primarily derived from the seminal publication by Gonzalez et al. in the Journal of Medicinal Chemistry (2014), which details the discovery and structure-activity relationship (SAR) of the morpholinone series that led to **AM-8735**.

Core Concepts: Targeting the MDM2-p53 Interaction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell cycle arrest and apoptosis. MDM2 is a primary negative regulator of p53. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. The inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. **AM-8735** and its analogs were developed as small molecule inhibitors designed to disrupt this critical protein-protein interaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for **AM-8735** and a selection of its analogs, as reported in the foundational research. This data highlights the structure-activity relationships within the morpholinone series.



Table 1: In Vitro Potency of AM-8735 and Key Analogs

Compound	HTRF IC50 (nM)	SJSA-1 EdU IC50 (nM)
AM-8735	0.4	25
Analog 1	1.2	80
Analog 2	0.8	45
Analog 3	5.6	250
Analog 4	0.5	30

Table 2: In Vivo Efficacy of AM-8735

Compound	Xenograft Model	Dose (mg/kg)	Efficacy (Tumor Growth Inhibition)
AM-8735	SJSA-1 Osteosarcoma	41 (ED50)	50%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early research on **AM-8735** and its analogs.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction

This biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compounds in disrupting the MDM2-p53 interaction.

Materials:

- Recombinant human MDM2 protein
- Biotinylated p53-derived peptide



- Europium cryptate-labeled streptavidin (donor)
- XL665-labeled anti-GST antibody (acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA)
- Test compounds (serially diluted)
- Procedure:
 - MDM2 protein and the p53-derived peptide were incubated in the assay buffer.
 - Test compounds at various concentrations were added to the protein-peptide mixture.
 - Europium cryptate-labeled streptavidin and XL665-labeled anti-GST antibody were added.
 - The mixture was incubated to allow for binding and the HTRF signal to develop.
 - The HTRF signal was read on a compatible plate reader at 665 nm and 620 nm.
 - The ratio of the emission signals was calculated, and the IC50 values were determined from the dose-response curves.

EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay

This cell-based assay was used to measure the effect of the compounds on the proliferation of cancer cells.

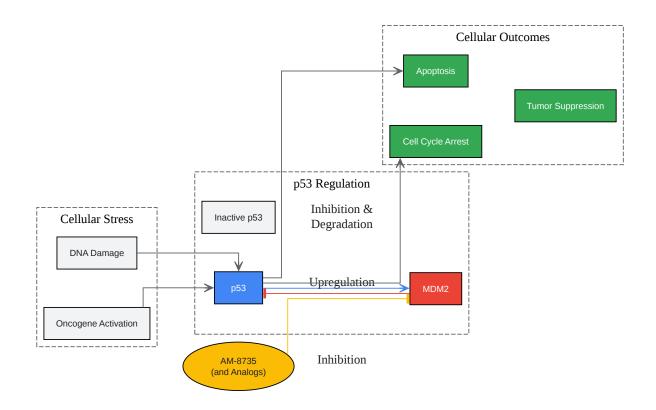
- Materials:
 - SJSA-1 (osteosarcoma) cell line
 - Cell culture medium (e.g., DMEM with 10% FBS)
 - EdU labeling reagent
 - Fixation and permeabilization buffers
 - Click-iT® reaction cocktail with a fluorescent dye (e.g., Alexa Fluor 488)



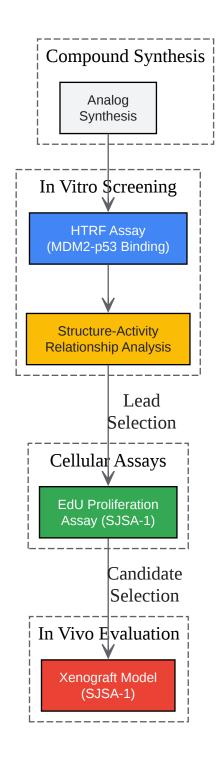
- Nuclear stain (e.g., Hoechst 33342)
- Test compounds (serially diluted)
- Procedure:
 - SJSA-1 cells were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
 - EdU was added to the cell culture medium and incubated for a few hours to be incorporated into newly synthesized DNA.
 - Cells were fixed, permeabilized, and the EdU was detected by the Click-iT® reaction,
 which conjugates a fluorescent dye to the EdU.
 - The cell nuclei were counterstained with a nuclear stain.
 - The plates were imaged using a high-content imaging system.
 - The percentage of EdU-positive cells was quantified, and the IC50 values were calculated from the dose-response curves.

Visualizations p53-MDM2 Signaling Pathway and Inhibition









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